molecular formula C14H10BrClO2 B3004330 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde CAS No. 588678-17-5

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B3004330
CAS No.: 588678-17-5
M. Wt: 325.59
InChI Key: ROBRZEPVGIQZMR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde (CAS: 588678-17-5) is a halogenated benzaldehyde derivative featuring a bromine substituent at the 5-position of the benzene ring and a 3-chlorobenzyl ether group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing non-peptide CCR5 antagonists for HIV-1 inhibition . Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br, Cl) and the aldehyde functional group, which enhances reactivity in nucleophilic additions and condensation reactions.

Properties

IUPAC Name

5-bromo-2-[(3-chlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBRZEPVGIQZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a synthetic organic compound with notable potential in medicinal chemistry. It belongs to the class of substituted benzaldehydes and is characterized by a bromine atom at the 5th position and a 3-chlorobenzyl ether group at the 2nd position of the benzaldehyde ring. This compound has garnered interest due to its potential biological activities, particularly in developing antiviral and anticancer agents.

The molecular formula of this compound is C14H10BrClO2, with a molecular weight of 325.6 g/mol. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The compound's electrophilic nature due to the aldehyde group and nucleophilic sites from halogen substituents enhance its reactivity, facilitating multiple transformations.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzaldehyde derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. In vitro assays demonstrated that certain analogs of benzaldehyde derivatives have IC50 values below 5 μM, indicating potent cytotoxic effects against cancer cells .

Antiviral Activity

This compound has been explored for its antiviral properties. It is hypothesized that the compound may interact with viral enzymes or receptors, potentially inhibiting viral replication. Similar compounds have been shown to disrupt viral life cycles by targeting specific pathways essential for viral entry or replication .

Study on Anticancer Efficacy

In a recent study, derivatives of substituted benzaldehydes were tested against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The results indicated that certain derivatives exhibited significant growth inhibition, with some compounds showing an IC50 below 10 μM. The structure-activity relationship (SAR) analysis revealed that halogen substitutions enhanced biological activity .

Study on Antiviral Mechanism

A study focusing on the antiviral potential of benzaldehyde derivatives highlighted their ability to inhibit viral replication in vitro. The researchers noted that these compounds could interfere with key viral enzymes, thereby reducing viral load in infected cells. The findings suggest that this compound may possess similar mechanisms worth further exploration .

Table: Summary of Biological Activities

Biological ActivityAssessed CompoundsIC50 Values (μM)Mechanism
AnticancerBenzaldehyde Derivatives<10Induction of apoptosis
AntiviralBenzaldehyde DerivativesNot specifiedInhibition of viral replication

Comparison with Similar Compounds

Halogen-Substituted Benzyl Ether Analogs

The substitution pattern on the benzyl ether group significantly influences physical properties and reactivity. Key analogs include:

Compound Name CAS Number Substituents (Benzyl Group) Molecular Weight Melting Point (°C) Purity (HPLC) Retention Time (min) Reference
5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde 588678-17-5 3-Cl 339.97 100–102 99.7% 17.28
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde 428482-55-7 4-Cl 339.97 N/A 95% N/A
5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde 428462-38-8 2-Cl 339.97 N/A 95% N/A
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde 443125-98-2 3,4-diCl 374.02 N/A Discontinued N/A
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 84102-43-2 4-Br 384.02 N/A 95% N/A

Key Observations :

  • Positional Effects : The 3-chloro analog (target compound) exhibits higher HPLC purity (99.7%) compared to 2- or 4-chloro analogs (95%) .
  • Melting Points : The 3-chloro derivative has a moderate melting point (100–102°C), while dichloro or bromo analogs may exhibit higher melting points due to increased molecular symmetry and halogen interactions.
  • Retention Time : In reverse-phase HPLC, the 3-chloro analog elutes at 17.28 min, suggesting intermediate polarity compared to analogs with electron-withdrawing groups like nitro (e.g., 4m in ).

Oxime Derivatives

Conversion of the aldehyde group to oxime derivatives enhances biological activity, particularly as organophosphorus reactivators:

Compound Name Yield Melting Point (°C) FT-IR (C=O stretch, cm⁻¹) $^1$H NMR (Aldehyde Proton, δ) IC$_{50}$ (Enzyme Reactivation) Reference
This compound oxime (4k) 92% 100–102 1650 8.38 (s, 1H, -CH=NOH) Not reported
5-Bromo-2-[(3,5-difluorobenzyl)oxy]benzaldehyde oxime (4j) 90% 120–122 1625 8.40 (s, 1H, -CH=NOH) ~10 µM (AChE reactivation)
5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime (4m) 85% 140–142 1649 8.35 (s, 1H, -CH=NOH) ~15 µM (AChE reactivation)

Key Observations :

  • Electron-Withdrawing Groups : The 3,5-difluoro analog (4j) shows superior enzyme reactivation potency (IC${50}$ ~10 µM) compared to nitro-substituted analogs (4m, IC${50}$ ~15 µM), likely due to enhanced hydrogen-bonding capacity .
  • Thermal Stability : Higher melting points in nitro (4m: 140–142°C) and difluoro (4j: 120–122°C) derivatives correlate with increased crystallinity from polar substituents.

Trifluoromethyl and Heteroaromatic Analogs

Introduction of trifluoromethyl or heterocyclic groups alters lipophilicity and metabolic stability:

Compound Name Molecular Weight LogP (Predicted) Biological Application Reference
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde 359.14 3.8 Antiviral intermediate
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde 339.97 3.2 CCR5 antagonist precursor
5-Bromo-2-hydroxybenzaldehyde 201.02 1.5 General aldehyde precursor

Key Observations :

  • Lipophilicity : The trifluoromethyl analog exhibits higher LogP (3.8) than the 3-chloro derivative (3.2), enhancing blood-brain barrier penetration .
  • Biological Utility : The 3-chloro derivative is preferred in CCR5 antagonist synthesis due to balanced reactivity and steric accessibility .

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